molecular formula C9H17N B14609803 2,6-Dimethylheptanenitrile CAS No. 58475-05-1

2,6-Dimethylheptanenitrile

Cat. No.: B14609803
CAS No.: 58475-05-1
M. Wt: 139.24 g/mol
InChI Key: AHGKTDMTUMZVTH-UHFFFAOYSA-N
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Description

2,6-Dimethylheptanenitrile is an organic compound with the molecular formula C9H17N. It is a nitrile, which means it contains a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethylheptanenitrile can be synthesized through several methods. One common method involves the reaction of 2,6-dimethylheptan-1-ol with a dehydrating agent such as phosphorus pentoxide (P2O5) or thionyl chloride (SOCl2) to form the corresponding nitrile . Another method involves the nucleophilic substitution of 2,6-dimethylheptan-1-bromide with sodium cyanide (NaCN) in an aprotic solvent like dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylheptanenitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Grignard Reaction: Grignard reagent (RMgX) in anhydrous ether.

Major Products Formed

    Hydrolysis: 2,6-Dimethylheptanoic acid.

    Reduction: 2,6-Dimethylheptanamine.

    Grignard Reaction: Corresponding ketones.

Scientific Research Applications

2,6-Dimethylheptanenitrile has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylheptane: Similar structure but lacks the nitrile group.

    2,6-Dimethylheptan-1-ol: Contains a hydroxyl group instead of a nitrile group.

    2,6-Dimethylheptan-1-amine: Contains an amine group instead of a nitrile group.

Uniqueness

2,6-Dimethylheptanenitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and chemical properties compared to its analogs. The nitrile group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

58475-05-1

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

2,6-dimethylheptanenitrile

InChI

InChI=1S/C9H17N/c1-8(2)5-4-6-9(3)7-10/h8-9H,4-6H2,1-3H3

InChI Key

AHGKTDMTUMZVTH-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCC(C)C#N

Origin of Product

United States

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